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Cat. No.: B1203061

For Researchers, Scientists, and Materials Engineers

This technical guide provides a comprehensive overview of the dielectric properties of
aluminum nitride (AIN), a key material in high-performance electronics and advanced material
science. This document details the intrinsic dielectric characteristics of AIN, the experimental
protocols for their measurement, and the influence of synthesis and processing on these
properties.

Core Dielectric Properties of Aluminum Nitride

Aluminum Nitride (AIN) is a wide-bandgap semiconductor (approximately 6 eV) that
crystallizes predominantly in the wurtzite structure.[1] This structure, combined with the large
electronegativity difference between aluminum and nitrogen, gives rise to its notable dielectric
and piezoelectric properties.[1] AIN is distinguished by its high thermal conductivity, high
electrical resistivity, and a thermal expansion coefficient that is closely matched to that of
silicon, making it an invaluable material for electronic substrates, heat sinks, and high-power
devices.

The primary dielectric properties of interest for AIN are its dielectric constant (relative
permittivity), dielectric loss (dissipation factor or loss tangent), and dielectric strength
(breakdown voltage). These properties are critical for applications in microelectronics,
optoelectronics, and high-frequency devices.

Data Presentation of Dielectric Properties
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The following tables summarize the key quantitative dielectric properties of aluminum nitride
reported in the literature. These values can vary depending on factors such as material purity,
synthesis method, microstructure, measurement frequency, and temperature.

Table 1: Dielectric Constant of Aluminum Nitride

] Temperature Dielectric o
Material Form Frequency Citation(s)
(°C) Constant (gr)
Pure, White
) 500 Hz - 10 MHz 20 9.20 £ 0.05
Polycrystalline
Polycrystalline Room
i 1 MHz ~9 [2][3]
Ceramic Temperature
Polycrystalline Room
i 1 MHz 8.8 [4]
Ceramic Temperature
Polycrystalline
i 1 MHz 25 8.6 [5]
Ceramic
Polycrystalline Room
i 1 MHz 9 [6]
Ceramic Temperature
) Decreases with
Polycrystalline Room ) ]
o 100 Hz - 500 kHz increasing [7]
Thin Film Temperature
frequency
Polycrystalline 17.22 MHz Increases from
i 12°C to 600°C o 31181191
Ceramic (initial) 9.21t0 10.79
Polycrystalline Room
o 100 kHz 9.9 [10][11]
Thin Film Temperature
Y203-doped Room
_ 30-40 GHz 8.4-8.6 [12]
Polycrystalline Temperature
o Room
Thin Film 1-10 kHz 10.4 £ 0.05 [13]
Temperature

Table 2: Dielectric Loss (Loss Tangent, tan d) of Aluminum Nitride
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. Temperature Loss Tangent o
Material Form Frequency Citation(s)
(°C) (tan d)
Pure, White
) 500 Hz - 10 MHz 20 (2.1+0.1)x 103
Polycrystalline
Polycrystalline Room
_ 1 MHz 0.0003 [6]
Ceramic Temperature
Polycrystalline Room
_ 1 MHz 5x 104 [4]
Ceramic Temperature
) Varies (min.
Polycrystalline Room
o 100 Hz - 500 kHz 0.00424 at ~65 [7]
Thin Film Temperature
kHz)
Polycrystalline Room
o 1 MHz 0.018 [14]
Thin Film Temperature
Polycrystalline Room
o < 300 kHz ~5.3x 104 [10]
Thin Film Temperature
o Room 0.025% =+
Thin Film (2 um) 1-10 kHz [13]
Temperature 0.011%
Table 3: Dielectric Strength of Aluminum Nitride
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Dielectric

. Temperature L

Material Form Voltage Type °C) Strength Citation(s)
(kVImm)
Unmetallized -
) AC (peak) Not specified 50 - 68 [15]
Polycrystalline
Unmetallized o
) DC Not specified 84 -151 [15]

Polycrystalline
Polycrystalline Room

_ AC 17 [6]
Ceramic Temperature
Polycrystalline

_ DC 25 15 [4]
Ceramic
Polycrystalline
Ceramic AC 25 20 [5]
(6.35mm)
Polycrystalline - Room 464 - 584 (4.64 -

o Not specified [OI11]

Thin Film Temperature 5.84 MV/cm)

Experimental Protocols for Dielectric Property
Measurement

Accurate characterization of AIN's dielectric properties is crucial for its application. The
following sections describe the generalized methodologies for measuring the key dielectric
parameters.

Measurement of Dielectric Constant and Loss Tangent

The dielectric constant and loss tangent are typically measured using impedance analysis or
resonance methods.

Methodology: Impedance Spectroscopy / LCR Meter

e Sample Preparation:
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o For bulk ceramic samples, disk-shaped specimens are machined and polished to have
parallel and smooth surfaces.[16]

o For thin films, they are deposited on a conductive substrate (e.qg., silicon) to form a metal-
insulator-semiconductor (MIS) or metal-insulator-metal (MIM) structure.[7][17] Metal
electrodes (e.g., Aluminum, Molybdenum) are deposited on the top surface and the
backside of the substrate.[7][9]

¢ Instrumentation:

o An LCR meter (e.g., HP 4284A) or an impedance analyzer is used.[9]

o Atest fixture with parallel plate electrodes is used to hold the sample. For high-
temperature measurements, the setup is placed inside a constant-temperature chamber.
[18]

e Procedure:

o The dimensions (thickness and electrode area) of the sample are precisely measured.

o The sample is placed between the electrodes of the test fixture, ensuring good contact.

o Asinusoidal AC voltage of a specified amplitude (e.g., 1V) is applied across the sample.[9]

o The capacitance (C) and dissipation factor (D, or tan &) are measured over a range of
frequencies (e.g., 100 Hz to 5 MHz).[7][17]

o For temperature-dependent measurements, the sample is heated in a controlled
environment, and measurements are repeated at various temperature points.[3][8][9]

e Data Calculation:

o The dielectric constant (er) is calculated from the measured capacitance (C) using the
formula for a parallel plate capacitor: er = (C * d) / (€0 * A) where:

» Cis the measured capacitance

» dis the thickness of the sample
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= Ais the area of the electrode

= £o is the permittivity of free space (8.854 x 10712 F/m)

o The dielectric loss tangent (tan d) is typically measured directly by the instrument.

Measurement of Dielectric Strength

The dielectric strength is determined by applying an increasing voltage to the material until
electrical breakdown occurs, following standards such as ASTM D149.[2][8][15]

Methodology: Dielectric Breakdown Test (ASTM D149)
e Sample Preparation:

o Specimens are prepared in the form of flat plaques or disks, with a typical thickness
between 0.8 to 3.2 mm.[15]

o The surfaces should be clean and free of defects.
e Instrumentation:
o A high-voltage power supply with a means to control the rate of voltage rise.
o Two electrodes to apply the voltage across the specimen.
o A circuit breaker to protect the equipment upon sample breakdown.[12]

o For tests on thick samples, the setup may be immersed in insulating oil to prevent
flashover.[15]

e Procedure (Short-Time Method):
o The specimen is placed between the two electrodes.

o The voltage is increased from zero at a uniform rate (e.g., 0.5 or 1.0 kV/s) until dielectric
breakdown occurs.[12]

o Breakdown is indicated by a puncture in the sample and a sudden drop in voltage.[8][15]
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o Several samples are tested to obtain a statistically significant average.

o Data Calculation:

o The dielectric strength is calculated by dividing the breakdown voltage (V) by the thickness
(d) of the specimen.[15] Dielectric Strength=V / d

o The results are typically expressed in kV/mm or V/mil.[15]

Influence of Synthesis and Processing on Dielectric
Properties

The dielectric properties of AIN are highly dependent on its synthesis and subsequent
processing, which affect its purity, density, and microstructure.

Synthesis Methods

The two primary industrial methods for synthesizing AIN powder are direct nitridation of
aluminum and carbothermal reduction of alumina.[1][5]

o Direct Nitridation: Involves the reaction of aluminum powder with nitrogen gas at high
temperatures.

o Carbothermal Reduction and Nitridation (CRN): Aluminum oxide (Al203) is reduced by
carbon in a nitrogen atmosphere at high temperatures.[3][6] This method can produce high-
purity AIN powder.[3]

Sintering and Densification

To produce dense ceramic components, AIN powder is typically sintered at high temperatures
(1600-1900 °C).[19] Due to its covalent bonding, sintering aids such as yttria (Y20s3) or calcia
(CaO) are often required to promote densification through liquid-phase sintering.[1][19]

e Hot Pressing: Applying pressure during sintering can enhance densification at lower
temperatures, leading to improved mechanical and dielectric properties.[10][20] For instance,
hot-pressed AIN can achieve densities of 3.26 g/cm3 and high thermal conductivity.[10]
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The presence of sintering additives and any residual impurities (especially oxygen) can
influence the dielectric properties. For example, oxygen impurities can increase the dielectric
loss.[21]

Visualizations
Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental
protocols described above.

Workflow for Dielectric Constant and Loss Measurement

Click to download full resolution via product page

Caption: Workflow for Dielectric Constant and Loss Measurement
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Workflow for Dielectric Strength Testing (ASTM D149)
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Caption: Workflow for Dielectric Strength Testing (ASTM D149)
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Logical Relationship Diagram

The following diagram illustrates the relationships between synthesis, processing,
microstructure, and the resulting dielectric properties of aluminum nitride.

Factors Influencing Dielectric Properties of AIN

Synthesis & Processing
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AV 7
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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